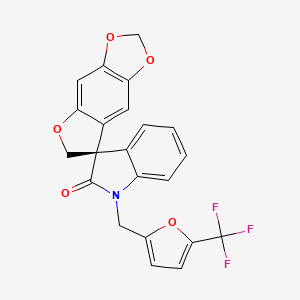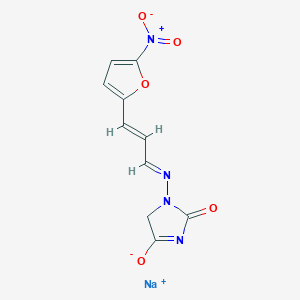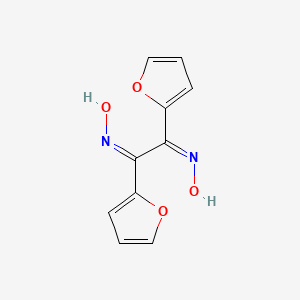
4-hydroxypentanoate de sodium
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: GHV may serve as a building block for other compounds due to its functional groups.
Biology: It could be studied for its effects on biological systems, such as neurotransmitter modulation.
Medicine: Research might explore its potential therapeutic applications.
Industry: GHV could find use in the synthesis of pharmaceuticals or fine chemicals.
Méthodes De Préparation
- Les voies de synthèse de GHV ne sont pas largement documentées, mais il est dérivé de la γ-valérolactone.
- Les méthodes de production industrielles peuvent impliquer des transformations chimiques de la γ-valérolactone pour produire du GHV.
Analyse Des Réactions Chimiques
- GHV peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants dépendent du type de réaction spécifique.
- Les principaux produits formés à partir de ces réactions seraient des dérivés de GHV.
Applications de la recherche scientifique
Chimie: GHV peut servir de bloc de construction pour d'autres composés en raison de ses groupes fonctionnels.
Biologie: Il pourrait être étudié pour ses effets sur les systèmes biologiques, tels que la modulation des neurotransmetteurs.
Médecine: La recherche pourrait explorer ses applications thérapeutiques potentielles.
Industrie: GHV pourrait trouver une utilisation dans la synthèse de produits pharmaceutiques ou de produits chimiques fins.
Mécanisme d'action
- Le mécanisme d'action de GHV n'est pas entièrement élucidé.
- Il interagit probablement avec les récepteurs ou les enzymes impliqués dans la neurotransmission ou le métabolisme.
Mécanisme D'action
- GHV’s mechanism of action is not fully elucidated.
- It likely interacts with receptors or enzymes involved in neurotransmission or metabolism.
Comparaison Avec Des Composés Similaires
- GHV est unique en raison de sa structure spécifique et de son rôle de métabolite.
- Des composés similaires comprennent l'acide γ-hydroxybutyrique (GHB) et la γ-valérolactone .
Propriétés
IUPAC Name |
sodium;4-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGFTCUCXBRUTB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56279-37-9 | |
| Record name | sodium 4-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













